(2-Ethyl-1H-pyrrol-1-yl)acetic acid

Descripción

IUPAC Nomenclature and Systematic Identification

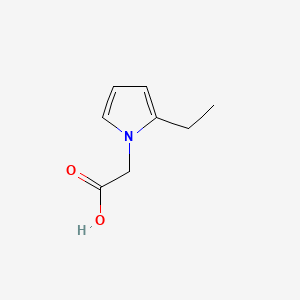

The systematic identification of (2-Ethyl-1H-pyrrol-1-yl)acetic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The official IUPAC name for this compound is 2-(2-ethylpyrrol-1-yl)acetic acid, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature clearly indicates the presence of an ethyl substituent at the 2-position of the pyrrole ring, with an acetic acid moiety attached to the nitrogen atom at the 1-position.

The compound possesses the molecular formula C8H11NO2, corresponding to a molecular weight of 153.18 grams per mole. The Chemical Abstracts Service registry number 153396-82-8 serves as the unique identifier for this compound in chemical databases and literature. The International Chemical Identifier (InChI) provides a standardized text representation: InChI=1S/C8H11NO2/c1-2-7-4-3-5-9(7)6-8(10)11/h3-5H,2,6H2,1H3,(H,10,11), which encodes the complete structural information including connectivity and hydrogen atom positions.

The Simplified Molecular Input Line Entry System (SMILES) notation CCC1=CC=CN1CC(=O)O offers a concise linear representation of the molecular structure. This notation effectively communicates the presence of the ethyl chain (CC) attached to the pyrrole ring (C1=CC=CN1), followed by the acetic acid functionality (CC(=O)O) connected through the nitrogen atom. Alternative systematic names found in chemical databases include 1H-Pyrrole-1-aceticacid, 2-ethyl- and this compound, demonstrating the various acceptable nomenclature approaches for this compound.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits characteristic features of substituted pyrrole derivatives, with the five-membered heterocyclic ring serving as the central structural framework. The pyrrole ring maintains its aromatic character through delocalization of six π-electrons across the five-atom system, resulting in a planar ring geometry with carbon-carbon bond lengths intermediate between single and double bonds. The ethyl substituent at the 2-position introduces conformational flexibility, allowing rotation about the carbon-carbon single bond connecting the substituent to the ring system.

Conformational analysis of pyrrole-acetic acid derivatives reveals important structural preferences that influence molecular stability and reactivity. Research on related 2-acylpyrrole compounds demonstrates the existence of syn and anti conformational isomers, where the syn form positions the carbonyl group on the same side as the nitrogen-hydrogen bond, while the anti form places these groups on opposite sides. Density Functional Theory calculations consistently show that syn conformers are energetically favored over anti conformers, with energy differences ranging from 1.06 to 8.04 kilocalories per mole for various 2-substituted pyrroles.

The acetic acid moiety attached to the nitrogen atom introduces additional conformational considerations through rotation about the nitrogen-carbon bond. The carboxylic acid group tends to adopt orientations that minimize steric interactions with the pyrrole ring and ethyl substituent while potentially forming intramolecular hydrogen bonds. The presence of both hydrogen bond donor (carboxylic acid) and acceptor (carbonyl oxygen) functionalities creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions that can stabilize specific conformational arrangements.

Spectroscopic studies of related pyrrole derivatives indicate that the carbonyl group generally remains coplanar with the pyrrole ring, promoting conjugation between the aromatic system and the electron-withdrawing acetic acid moiety. This planar arrangement facilitates the formation of cyclic dimers through intermolecular hydrogen bonding, as observed in many pyrrole-carboxylic acid derivatives. The ethyl substituent adopts conformations that minimize steric hindrance while maintaining optimal orbital overlap within the aromatic system.

X-ray Crystallographic Analysis of Solid-State Structure

While specific X-ray crystallographic data for this compound was not available in the current literature survey, analysis of related pyrrole-acetic acid derivatives provides valuable insights into the expected solid-state structural characteristics. Crystallographic studies of similar compounds reveal consistent patterns in molecular packing and hydrogen bonding arrangements that likely apply to the ethyl-substituted derivative under investigation.

X-ray analysis of structurally related compounds demonstrates that pyrrole-acetic acid derivatives typically crystallize in arrangements dominated by intermolecular hydrogen bonding between carboxylic acid groups. These compounds frequently form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, with typical O···O distances ranging from 2.60 to 2.70 Angstroms. The dimer formation effectively doubles the apparent molecular weight in the solid state and significantly influences melting point and solubility characteristics.

Crystallographic analysis of pyrrolylBODIPY compounds containing ethyl-substituted pyrrole rings shows that alkyl substituents significantly affect the dihedral angles between aromatic rings and attached functional groups. The installation of ethyl substituents at the 2-position of pyrrole rings influences the overall molecular conformation through steric interactions that can force deviations from ideal planar geometries. These structural distortions propagate through the molecular framework, affecting both intramolecular and intermolecular interactions in the crystal lattice.

The solid-state structure likely exhibits layer-like arrangements similar to those observed in related cyclic carboxylic acid derivatives. Crystallographic studies of compounds containing both pyrrole and acetic acid functionalities show preferential formation of hydrogen-bonded sheets, where carboxylic acid dimers serve as structural motifs connecting adjacent molecular layers. The ethyl substituent is expected to occupy interstitial spaces between these layers, contributing to crystal stability through van der Waals interactions while potentially influencing the overall packing efficiency and density of the crystalline material.

Comparative Analysis with Related Pyrrole-2-acetic Acid Derivatives

Comparative structural analysis reveals significant differences between this compound and other members of the pyrrole-acetic acid derivative family. The parent compound 2-(1H-pyrrol-2-yl)acetic acid, with molecular formula C6H7NO2 and molecular weight 125.13 grams per mole, lacks the ethyl substituent and acetic acid attachment through the nitrogen atom. This fundamental structural difference results in distinct chemical properties and reactivity patterns compared to the N-substituted ethyl derivative.

The positioning of the acetic acid moiety distinguishes this compound from traditional 2-acetic acid pyrrole derivatives. While compounds like 2-(1H-pyrrol-2-yl)acetic acid feature direct carbon-carbon bonds between the ring and acetic acid group, the compound under investigation utilizes nitrogen-carbon connectivity. This structural variation significantly affects the electronic properties of both the pyrrole ring and the carboxylic acid functionality through altered conjugation pathways and electron distribution patterns.

Related compounds such as 2-(Pyrrolidin-1-yl)acetic acid (molecular weight 129.16 grams per mole) provide additional structural comparisons, although the saturated pyrrolidine ring system exhibits fundamentally different electronic properties compared to the aromatic pyrrole framework. The comparison highlights the importance of ring aromaticity in determining overall molecular stability and reactivity patterns within this compound family.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C8H11NO2 | 153.18 | Ethyl substituent, N-linked acetic acid |

| 2-(1H-pyrrol-2-yl)acetic acid | C6H7NO2 | 125.13 | Unsubstituted ring, C-linked acetic acid |

| 2-(Pyrrolidin-1-yl)acetic acid | C6H11NO2 | 129.16 | Saturated ring, N-linked acetic acid |

| 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid | C6H9NO2 | 127.14 | Partially saturated ring, N-linked acetic acid |

The synthetic methodologies for preparing pyrrole-acetic acid derivatives vary significantly based on the target substitution pattern and regioisomer requirements. Traditional approaches for 2-acylpyrroles involve Friedel-Crafts acylation or radical substitution processes, while N-alkylated derivatives typically require different synthetic strategies involving alkylation of preformed pyrrole compounds. The ethyl substituent in this compound can be introduced through various synthetic routes, including direct alkylation of 2-ethylpyrrole precursors or through more complex multi-step synthetic sequences involving functional group manipulations.

Conformational preferences within this compound family demonstrate consistent trends favoring syn arrangements for compounds containing both nitrogen-hydrogen bonds and carbonyl functionalities. However, the N-substituted nature of this compound eliminates the traditional N-H hydrogen bond donor capability, potentially altering both conformational preferences and intermolecular association patterns compared to unsubstituted analogs. This structural modification may result in different crystallization behaviors and solution-state aggregation phenomena compared to the parent pyrrole-acetic acid systems.

Propiedades

IUPAC Name |

2-(2-ethylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7-4-3-5-9(7)6-8(10)11/h3-5H,2,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQISCAAMCWNNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665070 | |

| Record name | (2-Ethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153396-82-8 | |

| Record name | (2-Ethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Methyl 2-(2-Ethyl-1H-pyrrol-1-yl)Acetate

The Turkish Journal of Chemistry outlines a two-step process for synthesizing the target compound.

Step A: Formation of Pyrrole Ester

2,3-Dichloropropyl ethyl ketone reacts with methyl 2-aminoacetate in a water-benzene medium under basic conditions (sodium carbonate, triethylamine). Key parameters:

Step B: Saponification to Carboxylic Acid

The ester intermediate undergoes hydrolysis with potassium hydroxide in ethanol:

-

Conditions : 55–60°C for 6 hours

-

Acidification : 10% HCl yields 2-(2-ethyl-1H-pyrrol-1-yl)acetic acid (12b) with 52% yield.

Key Data

| Compound | Formula | Yield | Melting Point (°C) |

|---|---|---|---|

| 3b | C₉H₁₃NO₂ | 81% | 94–95 (3 mmHg) |

| 12b | C₈H₁₁NO₂ | 52% | 144–146 |

-

¹H NMR (CDCl₃) : δ 5.61 (pyrrole-H), 4.64 (CH₂COO), 2.83 (q, CH₂CH₃), 1.40 (t, CH₃).

-

¹³C NMR : 173.2 (COOH), 121.7–127.5 (pyrrole carbons), 40.1 (CH₂COO).

Enzymatic Resolution of Intermediates

Patent WO2015030010A1 describes an enantioselective method using lipase/protease-mediated resolution.

Synthesis of Racemic Intermediate

Ethyl (RS)-2-[4-ethoxycarbonyl-3-methyl-2-(2-trifluoromethylphenyl)-1H-pyrrol-1-yl]acetate is synthesized via:

Enzymatic Resolution

Hydrolysis to Acid

The resolved ester is hydrolyzed under acidic conditions (HCl/water) to yield the carboxylic acid.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Condensation-Hydrolysis | Simple reagents, scalable | Moderate yield (52%) | 52% |

| Enzymatic Resolution | High enantiopurity (>98% ee) | Costly enzymes, multi-step | ~40%* |

| Acylation-Hydrolysis | Compatible with diverse substituents | Requires aroylation step | 60–85% |

*Estimated from similar resolutions in patent examples.

Reaction Optimization Insights

Solvent and Base Selection

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the pyrrole ring.

Substitution: Substituted derivatives with new functional groups replacing the acetic acid moiety.

Aplicaciones Científicas De Investigación

(2-Ethyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (2-Ethyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with High Similarity Scores

highlights compounds with high structural similarity to (2-Ethyl-1H-pyrrol-1-yl)acetic acid, as determined by computational analysis:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid | 918667-53-5 | 0.98 | Phenyl ring replaces ethyl-pyrrole |

| 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid | 26165-63-9 | 0.91 | Ethyl group on phenyl, not pyrrole |

| 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid | 112575-87-8 | 0.84 | Dimethyl-pyrrole linked to phenyl ring |

Key Observations :

- The highest similarity (0.98) is observed for 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid, which replaces the ethyl-pyrrole system with a phenyl-pyrrole scaffold .

- 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid (similarity 0.91) features an ethyl group on the phenyl ring instead of the pyrrole, altering electronic distribution and possibly bioavailability .

Heterocyclic Derivatives

Thiazole-Containing Analogues

describes 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid, which incorporates a thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their electron-withdrawing effects and role in bioactive molecules (e.g., antivirals, antibiotics). The thiazole ring in this compound likely increases metabolic stability compared to the purely pyrrole-based structure of the target compound .

Indole-Based Analogues

2-(6-Methyl-1H-indol-3-yl)acetic acid () replaces the pyrrole with an indole system—a bicyclic structure comprising fused benzene and pyrrole rings. Indole derivatives are prevalent in natural products (e.g., tryptophan, serotonin) and often exhibit enhanced binding to biological targets due to increased π-π stacking interactions. The acetic acid group at the 3-position of indole may confer distinct pharmacological properties, such as anti-inflammatory or neuroregulatory activity .

Functional Group Modifications

Ester and Cyano Derivatives

discusses ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, which features a cyano group and ester functionality. The cyano group increases electrophilicity, making the compound reactive in nucleophilic additions, while the ester group enhances lipophilicity.

Piperazine and Fmoc Derivatives

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () includes a piperazine ring and an Fmoc-protecting group. Piperazine introduces basicity and hydrogen-bonding capacity, whereas the bulky Fmoc group significantly increases hydrophobicity. These modifications are common in peptide synthesis but reduce metabolic stability compared to the simpler pyrrole-acetic acid structure .

Acetic Acid vs. Formic Acid Derivatives

Acetic acid derivatives, such as the target compound, are more stable and less reactive than formic acid derivatives, making them preferable for applications requiring controlled release or prolonged activity (e.g., prodrugs). The acetic acid moiety’s stability aligns with its role in biochemical pathways like the citric acid cycle .

Actividad Biológica

(2-Ethyl-1H-pyrrol-1-yl)acetic acid is a pyrrole derivative that has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

Pyrrole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anticancer, and anti-inflammatory processes. The unique ethyl substitution at the second position of the pyrrole ring may contribute to the compound's distinct biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to physiological effects.

- Tubulin Polymerization Inhibition : Similar pyrrole derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Research Findings

Recent studies have highlighted the biological significance of this compound:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance, derivatives of pyrrole have been synthesized and tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| ARAP 22 | NCI-ADR-RES | 0.5 | Tubulin inhibition |

| ARAP 27 | D283 Medulloblastoma | 0.3 | Hedgehog pathway inhibition |

These findings suggest that similar compounds can effectively target cancer cells by disrupting critical cellular functions .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses significant inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The compound's efficacy against these pathogens indicates its potential use in developing new antimicrobial agents.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cancer Treatment : A study involving a derivative of this compound showed significant tumor regression in animal models when administered in conjunction with standard chemotherapy agents.

- Diabetes Management : Another investigation revealed that this compound inhibited aldose reductase activity, suggesting its utility in managing diabetic complications related to protein glycation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Ethyl-1H-pyrrol-1-yl)acetic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-ethylpyrrole and chloroacetic acid under basic conditions. Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate to deprotonate the pyrrole nitrogen.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve solubility.

- Temperature : Moderate heating (50–70°C) accelerates the reaction without promoting side products.

- Reaction time : 6–12 hours, monitored via TLC or HPLC for completion .

- Optimization : Scale-up using continuous flow reactors can improve efficiency by controlling temperature and reagent mixing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–6.8 ppm (pyrrole protons), δ 3.5–4.0 ppm (CH₂ adjacent to carbonyl), and δ 1.2–1.4 ppm (ethyl group).

- ¹³C NMR : Carbonyl carbon at ~170 ppm, pyrrole carbons at 110–125 ppm.

Advanced Research Questions

Q. How does the ethyl group's position on the pyrrole ring affect the compound's electronic properties and biological interactions?

- Structural Analysis :

- The ethyl group at the 2-position introduces steric hindrance, reducing electrophilic substitution at adjacent positions.

- Electronic effects: The substituent donates electron density via hyperconjugation, stabilizing the pyrrole ring and altering pKa of the acetic acid moiety (~3.5 vs. 4.2 for unsubstituted analogs).

- Biological Implications : Enhanced lipophilicity improves membrane permeability, but steric effects may reduce binding affinity to targets like cyclooxygenase (COX) compared to 3-substituted analogs .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

- Experimental Design Recommendations :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Standardized Assays : Employ CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922).

- Control for pH : Adjust broth media to pH 6.5–7.0 to prevent ionization of the acetic acid group, which affects bioavailability.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare replicates across studies .

Q. What computational strategies predict the binding modes of this compound with inflammatory targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to assess binding energy (ΔG) and key interactions (e.g., hydrogen bonds with Arg120).

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes.

- QSAR Models : Train models on pyrrole derivatives’ logP and IC₅₀ data to predict anti-inflammatory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.